2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYYAFJFXTPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzamide and other reagents necessary for introducing the methanesulfonyl and prop-2-en-1-yl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide include other benzamide derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example, 2-bromobenzamide and N-(4-fluorophenyl)-2-bromobenzamide are structurally related but may have different reactivity and uses.
Biological Activity
Overview
2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the benzothiazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a bromine atom and a methanesulfonyl group attached to a benzothiazole derivative. Its structure can be represented as follows:
| Component | Structure |
|---|---|
| Benzamide Core | Benzamide |
| Molecular Formula | C18H17BrN2O4S2 |
| Molecular Weight | 448.36 g/mol |
Antitumor Activity
Recent studies highlight the antitumor potential of benzothiazole derivatives. For instance, compounds similar to 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Lines Tested | IC50 (μM) |
|---|---|---|
| Compound B7 | A431, A549, H1299 | 1 - 4 |
| Compound 4i | HOP-92 | <10 |
These results indicate that modifications to the benzothiazole nucleus can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation .
The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors that are crucial in cancer cell survival and proliferation. Benzothiazole derivatives have been shown to interfere with signaling pathways such as:
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
- Cell Cycle Arrest : Halting the progression of the cell cycle in cancer cells.
- Cytokine Modulation : Reducing inflammatory cytokines like IL-6 and TNF-alpha that contribute to tumor progression .
Case Studies
A study conducted on novel benzothiazole compounds demonstrated that certain derivatives exhibited potent antiproliferative effects across multiple cancer types. For example, compound B7 significantly inhibited cell migration and induced apoptosis in A431 cells at concentrations as low as 1 μM. This aligns with findings from other studies where benzothiazole compounds were effective against various cancer cell lines .
Comparative Analysis
When compared to similar compounds within the benzothiazole class, 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of functional groups which enhance its solubility and biological interactions:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| Similar Compound A | Lacks methanesulfonyl group | Moderate anti-inflammatory |
| Similar Compound B | Contains additional halogens | High antimicrobial activity |
| Target Compound | Bromine and methanesulfonyl groups | Strong anticancer properties |
Q & A
Q. What are common synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazol-2-ylidene core. Key steps include bromination (using Br₂ or N-bromosuccinimide) to introduce the bromine atom, methanesulfonyl group installation via sulfonation, and coupling with the allyl/propenyl substituent. Reaction conditions such as temperature (often 60–80°C for nucleophilic substitutions), solvent choice (polar aprotic solvents like DMF or DCM), and catalysts (e.g., Pd for cross-couplings) are critical for yield and purity .
Q. How is the compound’s structural integrity validated post-synthesis?
Analytical techniques include ¹H/¹³C NMR to confirm substituent positions and stereochemistry (Z-configuration), HRMS for molecular weight verification, and FT-IR to identify functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹). Purity is assessed via HPLC with UV detection at λ ~254 nm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
- Cytotoxicity profiling against cancer cell lines (e.g., IC₅₀ determination via MTT assay).
- Antimicrobial susceptibility testing (MIC values) using broth microdilution .
Advanced Research Questions
Q. How can reaction regioselectivity be controlled during electrophilic substitutions on the benzothiazole ring?
The methanesulfonyl group at position 6 acts as a strong electron-withdrawing meta-director, while the allyl group at position 3 influences steric accessibility. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent selection. For example, bromination favors position 5 due to the sulfonyl group’s directing effects .
Q. What strategies resolve contradictory bioactivity data across different cell lines?
Contradictions may arise from cell-specific uptake or metabolic differences. Use orthogonal assays (e.g., radiolabeled compound tracking for cellular uptake studies) and metabolomics profiling to identify degradation products. Structure-activity relationship (SAR) studies comparing analogs with varying substituents (e.g., replacing bromine with fluorine) can isolate critical pharmacophores .
Q. How does the Z-configuration influence target binding compared to E-isomers?
The Z-configuration creates a planar geometry that enhances π-π stacking with aromatic residues in enzyme active sites. Comparative studies using X-ray crystallography (e.g., protein-ligand co-crystallization) and molecular dynamics simulations reveal steric clashes in E-isomers, reducing binding affinity .
Q. What methodologies optimize catalytic systems for large-scale synthesis?
High-throughput screening (HTS) of palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) improves coupling efficiency. Solvent optimization (e.g., switching from DMF to biodegradable Cyrene™) reduces environmental impact. Continuous flow reactors enhance reproducibility and scalability .
Data Analysis & Mechanistic Questions
Q. How to interpret conflicting NMR data for tautomeric forms in solution?
Variable-temperature NMR (VT-NMR) and deuterium exchange experiments distinguish tautomers. For example, broadening peaks at elevated temperatures indicate dynamic equilibria between enol-imine and keto-amine forms .
Q. What computational tools predict metabolic stability and toxicity?
ADMET predictors (e.g., SwissADME) analyze logP, solubility, and cytochrome P450 interactions. DEREK Nexus identifies structural alerts (e.g., thiazole-related hepatotoxicity). Validate predictions with in vitro microsomal stability assays .
Q. How to design stable formulations for in vivo studies?
Use co-solvency (e.g., PEG 400 + saline) to improve aqueous solubility. Encapsulation in liposomes or cyclodextrin complexes enhances bioavailability. Monitor plasma stability via LC-MS/MS over 24 hours .
Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DCM, 0°C | 78 | >95% | |
| Sulfonation | MsCl, Et₃N, THF | 85 | >98% | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 65 | >90% |
Table 2: Comparative Bioactivity of Analogues
| Compound | IC₅₀ (Kinase X, nM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| Target | 12.3 ± 1.5 | 8.2 ± 0.9 |
| Br → F | 45.6 ± 3.2 | 32.1 ± 2.1 |
| Z → E | >100 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
